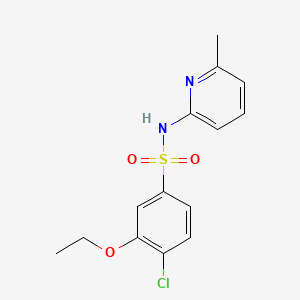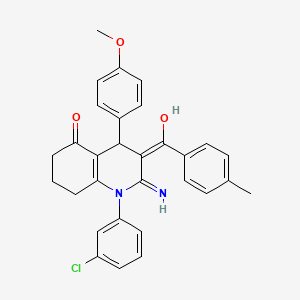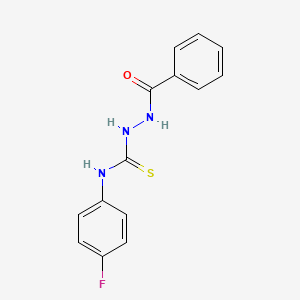![molecular formula C21H18Cl2N2O5S B13378825 ethyl 2-[4-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B13378825.png)
ethyl 2-[4-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate is a complex organic compound that features a thiazolidine ring, a dichlorophenyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a dichlorophenyl halide reacts with the thiazolidine intermediate.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl [4-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl [4-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to the suppression of disease-related processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Dichlorophenyl Compounds: Compounds like diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
Ethyl [4-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetate is unique due to its combination of a thiazolidine ring, dichlorophenyl group, and ethyl ester functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C21H18Cl2N2O5S |
|---|---|
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
ethyl 2-[4-[(E)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C21H18Cl2N2O5S/c1-3-29-18(26)11-30-15-8-7-12(9-16(15)28-2)10-17-20(27)25-21(31-17)24-14-6-4-5-13(22)19(14)23/h4-10H,3,11H2,1-2H3,(H,24,25,27)/b17-10+ |
Clave InChI |
YTOOHMDOBVYUNF-LICLKQGHSA-N |
SMILES isomérico |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13378747.png)



![(5E)-5-[(2-bromophenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378761.png)
![[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B13378765.png)


![7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline](/img/structure/B13378776.png)
![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378799.png)
![ethyl 4-[[(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13378800.png)
![(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378817.png)

